1,4-Diamino-2,2,6-trimethylcyclohexane
Description
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
2,2,6-trimethylcyclohexane-1,4-diamine |
InChI |
InChI=1S/C9H20N2/c1-6-4-7(10)5-9(2,3)8(6)11/h6-8H,4-5,10-11H2,1-3H3 |
InChI Key |
VGKUQBORKKSJMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1N)(C)C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
1,4-Diaminocyclohexane
- Structure : Lacks methyl substituents, existing in cis/trans isomeric forms.
- Molecular Formula: C₆H₁₂N₂ (vs. C₉H₁₈N₂ for 1,4-diamino-2,2,6-trimethylcyclohexane).
- Properties :
- Applications : Used in chelating agents and epoxy curing. The absence of methyl groups reduces steric hindrance, making it less suitable for high-durability coatings compared to its trimethyl-substituted analog .
2,2,6-Trimethylcyclohexane-1,4-dione
- Structure : Contains ketone groups instead of amines, with the same methyl substitution pattern.
- Molecular Formula : C₉H₁₄O₂.
- Properties :
- Applications : Intermediate in fragrance synthesis (e.g., dihydrooxophorone) and pharmaceuticals. The ketone functionality limits its use in polymer chemistry compared to the diamine .
1,4-Diisocyanato-2,2,6-trimethylcyclohexane (TMCDI)
- Derivative : Produced via phosgenation of the diamine.
- Molecular Formula : C₉H₁₂N₂O₂.
- Properties :
- Applications : Superior UV stability in automotive and industrial coatings compared to IPDI, which forms undesired oligomers during trimerization .
Comparative Data Table
*Calculated molecular weight; †Direct data unavailable in provided evidence.
Research Findings
- TMCDI vs. IPDI : TMCDI’s trimerization yields >90% target isocyanurate, whereas IPDI produces mixed oligomers (e.g., pentamers, heptamers), reducing efficiency .
- Thermal Stability: Cyclohexane-based diamines (e.g., 1,4-diaminocyclohexane) exhibit lower thermal decomposition thresholds compared to aromatic analogs, but methyl substitution improves rigidity and stability .
- Toxicity: No comprehensive toxicological data exist for this compound, though related diamines (e.g., 1,2-diaminocyclohexane) require careful handling due to respiratory and dermal hazards .
Notes
Industrial Relevance : TMCDI’s commercial success underscores the importance of methyl-substituted cycloaliphatic amines in material science .
Preparation Methods
Reduction of 1,4-Dinitro-2,2,6-Trimethylcyclohexane
The most common method involves the reduction of 1,4-dinitro-2,2,6-trimethylcyclohexane using hydrogen gas (H₂) in the presence of transition metal catalysts.
Reaction Conditions
-
Catalysts : Palladium on carbon (Pd/C), Raney nickel, or platinum oxide (PtO₂).
-
Solvents : Ethanol, methanol, or tetrahydrofuran (THF).
-
Temperature : 50–100°C under 3–5 bar H₂ pressure.
-
Yield : 75–90%.
Mechanism :
The reduction proceeds via sequential nitroso and hydroxylamine intermediates, culminating in the formation of the primary amine. Excess H₂ ensures complete reduction while minimizing side reactions such as over-hydrogenation or dimerization.
Advantages :
Limitations :
-
Requires careful control of H₂ pressure to avoid byproducts.
-
Catalyst recovery adds operational complexity.
Ketazine Intermediate Route
Synthesis via 4-Oxoisophorone Ketazine
This method involves a two-step process:
-
Ketazine Formation : Reaction of 4-oxoisophorone with hydrazine hydrate.
-
Hydrogenation : Catalytic reduction of the ketazine to yield the diamine.
Step 1: Ketazine Synthesis
-
Reactants : 4-Oxoisophorone + hydrazine hydrate (molar ratio 1:2).
-
Solvent : Ethanol or toluene.
-
Intermediate : 2,2,6-Trimethylcyclohexane-1,4-dione ketazine (yield: 85–92%).
Step 2: Hydrogenation
-
Catalyst : Raney nickel or cobalt-nickel alloys.
-
Conditions : 100–120°C under 50–100 bar H₂ pressure in ammonia solution.
Key Optimization :
-
Ammonium sulfate is added to stabilize the reaction medium and prevent catalyst poisoning.
-
Post-hydrogenation purification via fractional distillation under vacuum ensures >98% purity.
Reductive Amination of Cyclohexanone Derivatives
Using Ammonia and Hydrogen
This method converts 2,2,6-trimethylcyclohexane-1,4-dione to the diamine via reductive amination.
Reaction Setup
-
Reactants : Cyclohexanone derivative + excess ammonia (NH₃).
-
Catalyst : Raney nickel or Pd/C.
Challenges :
-
Competing imine formation requires precise stoichiometric control of NH₃.
-
Byproducts like secondary amines may form if H₂ pressure is insufficient.
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Nitro Reduction | Pd/C | 75–90 | 95–98 | High |
| Ketazine Hydrogenation | Raney Ni | 80–88 | 98–99 | Moderate |
| Reductive Amination | Raney Ni/Pd/C | 70–78 | 90–95 | Low |
Stereochemical Considerations
The cis/trans isomer ratio of the product is critical for material properties. Key factors include:
Q & A
Q. How does the steric environment of 2,2,6-trimethyl groups influence reactivity?
- Analysis : The bulky substituents hinder axial attack in cyclohexane derivatives, favoring equatorial reaction pathways. Computational modeling (e.g., DFT) can predict regioselectivity in alkylation or oxidation reactions .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound?
- Approaches : Biocatalytic methods using ene-reductases (e.g., TsOYE) or Saccharomyces unisporus achieve high enantiomeric excess (ee >94%) by asymmetric hydrogenation of prochiral diones. Co-factor recycling systems (e.g., deazaflavin-mediated NADPH analogs) enhance efficiency .
- Validation : Chiral HPLC or polarimetry quantifies ee, while X-ray crystallography (e.g., PDB ID: 1IY8) resolves stereochemical configurations in enzyme-substrate complexes .
Q. How does the compound’s stereochemistry impact its application in Schiff base ligands?
- Mechanism : The 1,4-diamino scaffold’s rigidity and substituent arrangement dictate ligand geometry. For example, N,N′-bis(methoxybenzaldiimine) derivatives form complexes with transition metals, influencing catalytic activity in oxidation or reduction reactions .
- Contradictions : Conflicting reactivity data may arise from solvent effects or competing axial/equatorial isomerization. Controlled experiments (e.g., variable-temperature NMR) clarify dynamic behavior .
Q. What computational tools model the compound’s role in asymmetric catalysis?
- Methods : Molecular docking (e.g., PyMOL) and MD simulations predict substrate binding in enzyme active sites. For levodione reductase, key residues (e.g., His167, Asp43) stabilize the transition state during enantioselective reduction .
Data Contradiction Analysis
Q. Why do yields vary in enzymatic vs. chemical synthesis routes?
- Sources : Enzymatic methods (e.g., Candida macedoniensis) often provide higher stereoselectivity but lower scalability. Chemical routes may suffer from side reactions (e.g., over-oxidation to diones, as seen in isophorone oxidation ).
- Resolution : Hybrid approaches (e.g., chemoenzymatic cascades) balance efficiency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
